NS2B-NS3pro-IN-1

Description

Structure

3D Structure

Properties

Molecular Formula |

C26H26N4O7S3 |

|---|---|

Molecular Weight |

602.7 g/mol |

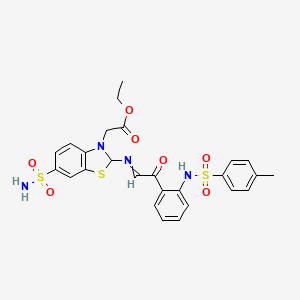

IUPAC Name |

ethyl 2-[2-[[2-[2-[(4-methylphenyl)sulfonylamino]phenyl]-2-oxoethylidene]amino]-6-sulfamoyl-2H-1,3-benzothiazol-3-yl]acetate |

InChI |

InChI=1S/C26H26N4O7S3/c1-3-37-25(32)16-30-22-13-12-19(39(27,33)34)14-24(22)38-26(30)28-15-23(31)20-6-4-5-7-21(20)29-40(35,36)18-10-8-17(2)9-11-18/h4-15,26,29H,3,16H2,1-2H3,(H2,27,33,34) |

InChI Key |

LUQWYNQQABUFQI-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CN1C(SC2=C1C=CC(=C2)S(=O)(=O)N)N=CC(=O)C3=CC=CC=C3NS(=O)(=O)C4=CC=C(C=C4)C |

Origin of Product |

United States |

Biochemical and Structural Foundations of Flavivirus Ns2b Ns3 Protease

Flavivirus Polyprotein Processing and NS2B-NS3 Protease Function

Upon infection of a host cell, the positive-sense, single-stranded RNA genome of a flavivirus is translated into a large polyprotein precursor. nih.govproquest.com This polyprotein must be cleaved into three structural proteins (Capsid, prM/M, and Envelope) and seven non-structural (NS) proteins (NS1, NS2A, NS2B, NS3, NS4A, NS4B, and NS5). proquest.comntu.edu.sg This intricate processing is accomplished by a combination of host cell proteases and the virus's own NS2B-NS3 protease. nih.govntu.edu.sg

The NS2B-NS3 protease is a two-component enzyme, where the N-terminal one-third of the NS3 protein contains the serine protease domain, and the NS2B protein acts as an essential cofactor for its enzymatic activity. mdpi.comnih.gov The protease complex is responsible for cleavages on the cytoplasmic side of the endoplasmic reticulum membrane, liberating the individual non-structural proteins necessary for forming the viral replication complex. mdpi.com

The NS2B-NS3 protease specifically recognizes and cleaves at particular sites within the flavivirus polyprotein, primarily after two consecutive basic amino acid residues (e.g., Arg-Arg, Lys-Arg, Arg-Lys). nih.gov The cleavage occurs at several junctions within the non-structural region and also within the capsid protein. nih.govnih.gov

Identified cleavage sites for the NS2B-NS3 protease across various flaviviruses include NS2A/NS2B, NS2B/NS3, NS3/NS4A, and NS4B/NS5. proquest.comnih.gov For instance, in Japanese Encephalitis Virus (JEV), the protease has been shown to cleave at the internal Capsid, NS2A/NS2B, NS2B/NS3, and NS3/NS4A junctions. mdpi.comresearchgate.net The precise recognition and cleavage at these sites are paramount for the generation of functional viral proteins. The liberation of proteins like the NS3 helicase and the NS5 RNA-dependent RNA polymerase is a prerequisite for the replication of the viral genome. nih.gov

| Flavivirus | Identified NS2B-NS3 Protease Cleavage Sites | Biological Significance |

| Dengue Virus (DENV) | C-terminus of Capsid, NS2A/NS2B, NS2B/NS3, NS3/NS4A, NS4B/NS5 | Release of functional structural and non-structural proteins for viral replication and assembly. nih.govresearchgate.net |

| West Nile Virus (WNV) | C-terminus of Capsid, NS2A/NS2B, NS2B/NS3, NS3/NS4A, NS4B/NS5 | Essential for polyprotein processing and subsequent viral propagation. nih.govresearchgate.net |

| Japanese Encephalitis Virus (JEV) | Internal Capsid, NS2A/NS2B, NS2B/NS3, NS3/NS4A | Crucial for the maturation of viral proteins required for the replication complex. mdpi.commdpi.com |

| Yellow Fever Virus (YFV) | NS2A/NS2B, NS2B/NS3, NS3/NS4A, NS4A/NS4B, NS4B/NS5 | Necessary for the proteolytic cascade that yields individual viral enzymes and structural components. mdpi.comresearchgate.net |

| Zika Virus (ZIKV) | C-terminus of Capsid, NS2A/NS2B, NS2B/NS3, NS3/NS4A, NS4B/NS5 | Facilitates the release of proteins vital for viral genome replication and immune evasion. nih.govresearchgate.net |

The proteolytic activity of the NS2B-NS3 complex is absolutely essential for the flavivirus life cycle. arizona.edunih.gov Inactivation of this protease, through mutation of key catalytic residues, completely abolishes viral replication. nih.gov The precise and ordered cleavage of the polyprotein is a critical regulatory step that ensures the timely availability of viral proteins required for different stages of the viral life cycle.

Without a functional NS2B-NS3 protease, the individual non-structural proteins cannot be released from the polyprotein precursor. This prevents the assembly of the replication complex, which is responsible for synthesizing new viral RNA genomes. fu-berlin.de Consequently, no new viral particles can be produced, halting the infection. openaccessebooks.com This absolute dependency makes the NS2B-NS3 protease a highly attractive and validated target for the development of specific antiviral drugs against a range of flaviviruses. arizona.edufu-berlin.de

Structural Characterization of the NS2B-NS3 Protease Complex

Understanding the three-dimensional structure of the NS2B-NS3 protease complex is fundamental for deciphering its mechanism of action and for designing targeted inhibitors. X-ray crystallography and other structural studies have provided detailed insights into the architecture of this viral enzyme from several flaviviruses, including Dengue, West Nile, and Zika viruses. nih.govnih.govntu.edu.sg

The active NS2B-NS3 protease is a heterodimeric complex. mdpi.com

NS3 Protease Domain (NS3pro): The N-terminal region of the NS3 protein, approximately 180 residues long, forms the catalytic domain. nih.gov It adopts a chymotrypsin-like fold, characterized by two β-barrels that form a cleft between them. nih.govnih.gov This cleft houses the active site where substrate binding and catalysis occur. nih.gov In the absence of its cofactor, the NS3 protease domain is largely inactive and unstable. nih.gov

NS2B Cofactor Region: The NS2B protein is a small integral membrane protein. nih.gov A central, hydrophilic region of NS2B, typically around 40-50 amino acids, is essential for activating the NS3 protease. nih.govnih.gov This cofactor region wraps around the NS3pro domain, stabilizing its structure and directly participating in the formation of the active site and substrate-binding pockets. nih.govnih.gov The N- and C-terminal hydrophobic domains of NS2B are thought to anchor the entire protease complex to the host cell's endoplasmic reticulum membrane. nih.gov

Like many serine proteases, the catalytic activity of the flavivirus NS3 protease relies on a conserved catalytic triad (B1167595) of amino acid residues located within the active site cleft. nih.govresearchgate.net This triad consists of Histidine (His51), Aspartate (Asp75), and Serine (Ser135). nih.govnih.govresearchgate.net

The mechanism of catalysis involves a charge-relay system:

The His51 residue acts as a general base, abstracting a proton from the hydroxyl group of Ser135. researchgate.netresearchgate.net

This increases the nucleophilicity of the Ser135 oxygen, enabling it to launch an attack on the carbonyl carbon of the scissile peptide bond in the substrate. researchgate.net

The Asp75 residue functions to orient the His51 residue and stabilize the positive charge that develops on its imidazole (B134444) ring during the reaction, facilitating the process. researchgate.netresearchgate.net

Mutation of any of these three critical residues results in a complete loss of proteolytic activity, underscoring their essential role in the enzyme's function and, by extension, in viral replication. nih.govnih.gov

| Catalytic Triad Residue | Position | Role in Catalysis |

| Histidine (His) | 51 | Acts as a general base, activating the serine residue for nucleophilic attack. nih.govresearchgate.net |

| Aspartate (Asp) | 75 | Orients and stabilizes the histidine residue through hydrogen bonding. nih.govresearchgate.net |

| Serine (Ser) | 135 | Functions as the nucleophile, attacking the substrate's peptide bond. nih.govresearchgate.net |

The NS2B protein is indispensable for the proper folding, stability, and catalytic function of the NS3 protease. proquest.comntu.edu.sg The central hydrophilic domain of NS2B is the minimal region required for this cofactor activity. mdpi.comnih.gov Structural studies have revealed that this region of NS2B intimately interacts with the NS3pro domain. nih.gov

Upon binding, the NS2B cofactor induces a significant conformational change in the NS3 protease, forcing it into its active conformation. nih.gov A key feature of this interaction is the C-terminal portion of the NS2B cofactor region, which forms a β-hairpin that inserts into the active site of NS3pro. nih.govbiorxiv.org This β-hairpin becomes part of the substrate-binding pocket and is crucial for recognizing and properly orienting the substrate for cleavage. nih.gov The interaction effectively completes the active site architecture, a process essential for the enzyme's high efficiency and specificity. biorxiv.orgovid.com Without NS2B, the NS3 protease domain remains in an inactive, open conformation. nih.gov

The NS2B Cofactor:

Role in NS3 Protease Activation and Structural Stability

The NS2B protein acts as an essential cofactor for the NS3 protease. nih.gov In the absence of NS2B, the NS3 protease is largely inactive. The central hydrophilic region of NS2B, approximately 40-50 amino acids long, is necessary and sufficient to activate the NS3 protease domain. nih.gov This interaction induces a significant conformational change in NS3pro, leading to the proper formation of the active site and the substrate-binding pocket. nih.gov

Conformational Dynamics of the NS2B-NS3 Complex (e.g., Open, Closed, Super-Open States)

The NS2B-NS3 protease complex is highly dynamic and exists in multiple conformational states, primarily described as "open" and "closed" conformations. This conformational flexibility is critical for its function and regulation. nih.govresearchgate.net

Closed Conformation: In the presence of a substrate or an inhibitor bound to the active site, the C-terminal portion of the NS2B cofactor folds into a β-hairpin and wraps around the NS3pro domain. This "closed" conformation is the catalytically active state. nih.govresearchgate.net In this state, NS2B directly participates in the formation of the S2 and S3 substrate-binding pockets. nih.gov

Open Conformation: In the absence of a substrate or inhibitor, the C-terminal region of NS2B can dissociate from the NS3 active site, leading to an "open" or inactive conformation. nih.govresearchgate.net In this state, the active site is not properly formed, and the protease has significantly reduced or no catalytic activity.

Super-Open State: Molecular dynamics simulations have suggested the existence of other conformational states, sometimes referred to as "super-open," where the NS2B cofactor is even more dissociated from the NS3 protease. The transition between these states is a key aspect of the enzyme's function and a potential target for allosteric inhibitors that could stabilize the inactive open conformation. researchgate.net

The equilibrium between the open and closed states can vary among different flaviviruses and can be influenced by the presence of inhibitors. researchgate.net For instance, studies on the dengue virus protease suggest that the complex predominantly exists in the closed conformation, while the open state is characterized by an unfolded region in NS2B. researchgate.net

Key Residues Facilitating NS2B-NS3 Interaction and Conformational Transitions

Specific amino acid residues are critical for the interaction between NS2B and NS3 and for the conformational changes required for activation.

Mutagenesis studies have identified several key residues in both NS2B and NS3 that are crucial for protease activity. For example, in the dengue virus, mutations in the central hydrophilic portion of NS2B can abolish protease activity. nih.gov Specifically, residues in the C-terminal part of the NS2B cofactor are directly involved in interacting with the substrate. asm.org

The interaction between NS2B and NS3 involves a network of hydrogen bonds and hydrophobic interactions. nih.gov Key residues in NS3pro that interact with NS2B are located in regions that undergo conformational changes upon cofactor binding. Similarly, specific residues within NS2B are responsible for anchoring the cofactor to the protease domain and for positioning the catalytic machinery correctly. For example, studies with the inhibitor BP2109 on Dengue virus revealed that mutations R55K and E80K in the NS2B region conferred resistance, highlighting the importance of these residues in the NS2B-NS3 interaction and inhibitor binding. nih.gov

| Residue | Protein | Role in NS2B-NS3 Interaction | Virus Studied |

| Arg55 | NS2B | Implicated in inhibitor binding and NS2B-NS3 interaction. | Dengue Virus |

| Glu80 | NS2B | Key mutation site conferring resistance to inhibitors, crucial for interaction. | Dengue Virus |

| Various | NS2B (C-terminus) | Directly interacts with the substrate and forms part of the active site. | General Flavivirus |

| Various | NS3pro | Forms the catalytic triad and interacts with the NS2B cofactor. | General Flavivirus |

Enzymatic Characterization of Recombinant NS2B-NS3 Protease

To study the function of the NS2B-NS3 protease and to screen for potential inhibitors, researchers rely on the production of recombinant forms of the enzyme.

Expression and Purification Methodologies for Recombinant Protease Constructs

Recombinant NS2B-NS3 protease is typically produced in bacterial expression systems, most commonly Escherichia coli. asm.orgresearchgate.net A common strategy involves creating a construct where the hydrophilic core of NS2B is fused to the N-terminus of the NS3 protease domain via a flexible linker, such as a Gly4-Ser-Gly4 sequence. asm.orgnih.gov This single-chain construct often improves the solubility and stability of the recombinant protein. asm.org

The purification process usually involves affinity chromatography, utilizing a tag (e.g., a polyhistidine-tag) engineered into the construct. researchgate.net This is often followed by further purification steps like ion exchange or size-exclusion chromatography to obtain a highly pure and active enzyme preparation. nih.gov

Establishment of In Vitro Protease Activity Assays (e.g., Fluorometric Approaches)

The activity of the purified recombinant NS2B-NS3 protease is commonly measured using in vitro assays. Fluorometric assays are widely used due to their high sensitivity and suitability for high-throughput screening of inhibitors. nih.govfigshare.com

These assays typically employ a synthetic peptide substrate that mimics a natural cleavage site of the viral polyprotein. The peptide is flanked by a fluorophore and a quencher molecule. In its intact form, the fluorescence is quenched. Upon cleavage by the protease, the fluorophore is released from the quencher, resulting in an increase in fluorescence that can be measured over time. researchgate.netfigshare.com A commonly used substrate is Bz-Nle-Lys-Arg-Arg-AMC. figshare.com

Determination of Enzymatic Kinetic Parameters (e.g., Michaelis-Menten Constant)

To characterize the enzymatic efficiency of the protease and the potency of inhibitors, key kinetic parameters are determined. These parameters are typically derived from initial velocity measurements at varying substrate concentrations, and the data are fitted to the Michaelis-Menten equation. researchgate.net

Michaelis-Menten Constant (Km): This parameter reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax). It is an indicator of the affinity of the enzyme for its substrate.

Maximum Velocity (Vmax): This represents the maximum rate of the reaction when the enzyme is saturated with the substrate.

Catalytic Constant (kcat): Also known as the turnover number, it represents the number of substrate molecules converted to product per enzyme molecule per unit of time.

For inhibitors, the half-maximal inhibitory concentration (IC50) is a common measure of potency, representing the concentration of the inhibitor required to reduce the enzyme's activity by 50%. uni-mainz.de The inhibition constant (Ki) provides a more precise measure of the inhibitor's binding affinity. The mode of inhibition (e.g., competitive, noncompetitive) can be determined by analyzing the enzyme kinetics in the presence of different inhibitor concentrations. uni-mainz.deresearchgate.net

Substrate Specificity Profiling Across Flavivirus Species

The substrate specificity of the NS2B-NS3 protease is a critical determinant of its function in the viral replication cycle. Extensive research has been dedicated to elucidating the substrate preferences of this enzyme across various flaviviruses, revealing both conserved patterns and species-specific differences that are crucial for the design of targeted antiviral therapies.

A fundamental and highly conserved feature of the NS2B-NS3 protease across flaviviruses is its preference for cleavage sites with dibasic amino acid motifs. nih.govnih.gov Specifically, the protease recognizes and cleaves after a pair of basic residues, typically Arginine (Arg or R) and Lysine (Lys or K), at the P1 and P2 positions of the substrate. nih.govasm.org This dibasic motif is a hallmark of most NS2B-NS3 cleavage sites within the viral polyprotein. nih.gov Following the cleavage site, at the P1' position, there is a strong preference for small amino acids such as Glycine (Gly or G), Serine (Ser or S), or Alanine (Ala or A). nih.govnih.gov

While the requirement for basic residues at P1 and P2 is a common theme, detailed profiling studies have unveiled subtle yet significant variations in substrate specificity among different flaviviruses, such as Dengue virus (DENV), Zika virus (ZIKV), and West Nile virus (WNV). nih.gov These differences present opportunities for the development of species-specific inhibitors.

Comparative studies employing combinatorial chemistry approaches, such as the Hybrid Combinatorial Substrate Library (HyCoSuL), have systematically mapped the substrate preferences at the P1 to P4 positions. nih.gov Research has shown that the NS2B-NS3 proteases of ZIKV and WNV exhibit highly overlapping substrate specificity across all binding pockets. nih.gov In contrast, the DENV NS2B-NS3 protease displays distinct preferences, particularly at the P2 and P4 positions, where it can accommodate a broader range of natural and unnatural amino acids. nih.gov

Further illustrating these differences, investigations into the P1' and P2' substrate positions have revealed that WNV NS3pro has an optimal cleavage preference for Gly-Gly at these sites. asm.org Conversely, the DENV NS3pro is more permissive and can tolerate the presence of bulkier amino acid residues at either the P1' or P2' position. asm.org These distinctions in the substrate-binding pockets are attributed to specific amino acid variations within the protease itself. asm.org

The table below summarizes the known cleavage sites of the NS2B-NS3 protease within the polyprotein of several flaviviruses, highlighting the conserved dibasic motif.

| Virus | Cleavage Site | P4 | P3 | P2 | P1 | P1' | P2' | P3' | P4' |

| Dengue Virus (DENV) | NS2A/NS2B | Gln | Arg | Arg | Arg | Ser | Gly | - | - |

| NS2B/NS3 | Gln | Arg | Arg | Arg | Gly | - | - | - | |

| NS3/NS4A | Thr | Pro | Arg | Arg | Ala | Gly | - | - | |

| NS4B/NS5 | Gly | Leu | Lys | Arg | Gly | Gly | - | - | |

| Zika Virus (ZIKV) | NS2A/NS2B | Gln | Arg | Arg | Arg | Ser | Gly | - | - |

| NS2B/NS3 | Gln | Arg | Arg | Arg | Gly | - | - | - | |

| NS3/NS4A | Thr | Pro | Arg | Arg | Ala | Gly | - | - | |

| NS4B/NS5 | Gly | Leu | Lys | Arg | Gly | Gly | - | - | |

| West Nile Virus (WNV) | NS2A/NS2B | Val | Arg | Lys | Arg | Ser | Gly | - | - |

| NS2B/NS3 | Gln | Arg | Arg | Arg | Gly | - | - | - | |

| NS3/NS4A | Val | Pro | Arg | Arg | Ala | Gly | - | - | |

| NS4B/NS5 | Gly | Leu | Lys | Arg | Gly | Gly | - | - | |

| Japanese Encephalitis Virus (JEV) | C-prM | Ala | Arg | Arg | Arg | Ser | - | - | - |

| NS2A/NS2B | Val | Arg | Arg | Arg | Ser | Gly | - | - | |

| NS2B/NS3 | Gln | Arg | Arg | Arg | Gly | - | - | - | |

| NS3/NS4A | Ala | Pro | Arg | Arg | Ala | Gly | - | - | |

| Yellow Fever Virus (YFV) | NS2A/NS2B | Ala | Arg | Arg | Arg | Ser | - | - | - |

| NS2B/NS3 | Gln | Arg | Arg | Arg | Gly | - | - | - | |

| NS3/NS4A | Ala | Pro | Arg | Arg | Ala | Gly | - | - | |

| NS4B/NS5 | Gly | Leu | Lys | Arg | Gly | Gly | - | - |

Note: The information in this table is compiled from various studies and represents consensus cleavage sequences. Minor variations may exist between different viral strains and experimental systems. nih.govnih.gov

The nuanced differences in substrate specificity across flavivirus species provide a structural basis for the rational design of selective inhibitors. nih.gov By targeting the unique preferences of a particular viral protease, it is possible to develop antiviral agents with high potency and specificity, minimizing off-target effects.

Mechanistic Elucidation of Ns2b Ns3 Protease Inhibition by Specific Inhibitors E.g., Ns2b Ns3pro in 1

Mechanisms of Protease Inhibition

Competitive inhibitors function by binding to the active site of the enzyme, thereby preventing the substrate from binding. This mode of inhibition is characterized by an increase in the Michaelis constant (Km) with no change in the maximum velocity (Vmax) of the enzymatic reaction. Several studies have identified compounds that act as competitive inhibitors of the NS2B-NS3 protease. For instance, certain peptide-based inhibitors have been shown to act as competitive inhibitors of the enzyme. who.int Kinetic analyses, such as Lineweaver-Burk and Dixon plots, are instrumental in confirming this mechanism of inhibition for novel compounds. mdpi.com For a compound to be an effective competitive inhibitor, it must possess a high affinity for the active site, which is governed by specific molecular interactions with the catalytic triad (B1167595) (His51, Asp75, and Ser135) and surrounding residues. nih.govnih.govmdpi.com

| Kinetic Parameter | Effect of Competitive Inhibitor |

| Km | Increases |

| Vmax | Unchanged |

| Ki | Defines inhibitor potency |

This table illustrates the characteristic effects of a competitive inhibitor on the kinetic parameters of an enzyme.

Non-competitive inhibitors bind to a site on the enzyme other than the active site, causing a conformational change that reduces the enzyme's efficiency. In this case, the inhibitor can bind to either the free enzyme or the enzyme-substrate complex. This type of inhibition is characterized by a decrease in Vmax, while the Km remains unchanged. Some natural flavonoids have been identified as potential non-competitive inhibitors of the NS2B-NS3 protease. researchgate.net The identification of non-competitive inhibitors is significant as their efficacy is not dependent on the substrate concentration.

| Kinetic Parameter | Effect of Non-Competitive Inhibitor |

| Km | Unchanged |

| Vmax | Decreases |

| Ki | Defines inhibitor potency |

This table shows the typical impact of a non-competitive inhibitor on enzyme kinetics.

Allosteric inhibition is a specific type of non-competitive inhibition where the inhibitor binds to an allosteric site, a location on the enzyme distinct from the active site. nih.govnih.gov This binding event induces a conformational change in the enzyme that alters the shape of the active site, thereby preventing the substrate from binding or being converted to product. nih.govnih.gov The NS2B-NS3 protease has been shown to possess allosteric sites that can be targeted for inhibition. nih.govnih.gov For example, some inhibitors have been found to bind to a mostly hydrophobic pocket on the NS3 domain, which locks the protease in an open, inactive conformation. osti.gov This prevents the necessary conformational rearrangement of the NS2B cofactor that is required for catalytic activity. nih.govacs.org The identification of allosteric sites provides an alternative strategy for drug design, particularly when targeting the highly conserved active site proves challenging. nih.govnih.gov

Molecular Interactions Between the Inhibitor Compound and the Protease

The efficacy of an inhibitor is determined by the precise molecular interactions it forms with the protease. These interactions, which include hydrogen bonds, hydrophobic interactions, and van der Waals forces, dictate the binding affinity and specificity of the inhibitor.

Analysis of Hydrogen Bonding Networks at the Binding Interface

Hydrogen bonds play a critical role in the stabilization of the inhibitor-protease complex. In the case of NS2B-NS3 protease inhibitors, hydrogen bonds are frequently observed between the inhibitor and key residues within the active site or allosteric pockets. For instance, molecular docking studies have revealed that inhibitors can form hydrogen bonds with the catalytic triad residues His51, Asp75, and Ser135. nih.govmdpi.com Additionally, interactions with other residues such as Tyr150, Gly151, Asn152, and Gly153 have been identified as important for inhibitor binding. nih.govnih.govmdpi.com The formation of a robust hydrogen bond network significantly contributes to the binding affinity of the inhibitor. nih.gov

| Interacting Residue | Type of Interaction | Significance |

| His51 | Hydrogen Bond | Part of the catalytic triad, crucial for catalysis. |

| Asp75 | Hydrogen Bond | Part of the catalytic triad, crucial for catalysis. |

| Ser135 | Hydrogen Bond | Part of the catalytic triad, crucial for catalysis. |

| Tyr150 | Hydrogen Bond | Stabilizes inhibitor in the active site. |

| Asn152 | Hydrogen Bond | Contributes to binding affinity. nih.gov |

| Gly153 | Hydrogen Bond | Stabilizes the tetrahedral intermediate during catalysis. researchgate.net |

This interactive table details key residues involved in hydrogen bonding with inhibitors of the NS2B-NS3 protease.

Characterization of Hydrophobic Interactions and van der Waals Forces

| Interacting Residue | Type of Interaction | Significance |

| Tyr161 | Hydrophobic Interaction | Important for recognition of inhibitors. nih.govscispace.com |

| Val154 | Hydrophobic Interaction | Forms part of the S4 sub-pocket. scispace.com |

| Pro131 | Hydrophobic Interaction | Contributes to the shape of the active site. nih.gov |

| Lys74 | Hydrophobic Interaction | Contributes to the stability of allosteric inhibitors. semanticscholar.orgresearchgate.net |

| Leu76 | Hydrophobic Interaction | Contributes to the stability of allosteric inhibitors. semanticscholar.orgresearchgate.net |

| Leu149 | Hydrophobic Interaction | Contributes to the stability of allosteric inhibitors. semanticscholar.orgresearchgate.net |

This interactive table outlines key residues involved in hydrophobic and van der Waals interactions with inhibitors of the NS2B-NS3 protease.

Information regarding the compound “NS2B-NS3pro-IN-1” is not available in the public domain.

Following a comprehensive search of scientific databases and public web sources, no specific data or research findings could be located for a chemical compound designated “NS2B-NS3pro-IN-1”. This designation does not appear to correspond to a recognized inhibitor of the NS2B-NS3 protease in the available scientific literature.

The flavivirus NS2B-NS3 protease is a well-established target for antiviral drug development, and extensive research has been conducted on its inhibition. mdpi.comfrontiersin.org The protease, essential for viral replication, consists of the NS3 protease domain and requires the NS2B cofactor for its enzymatic activity. mdpi.comnih.gov The catalytic triad of the enzyme is typically composed of His51, Asp75, and Ser135. mdpi.comfrontiersin.org

Inhibition of this enzyme often leads to conformational changes. The protease exists in two main conformations: an "open" inactive state and a "closed" active state. nih.gov Inhibitor or substrate binding generally stabilizes the closed conformation, where the NS2B cofactor wraps around the NS3 protease domain, shaping the active site. nih.govnih.gov

Numerous inhibitors have been developed and characterized with specific biochemical data, such as:

BP2109: An inhibitor of Dengue virus (DENV) NS2B-NS3 protease with a 50% inhibitory concentration (IC₅₀) of 15.43 ± 2.12 μM. Resistance to this compound has been linked to mutations at residues R55K and E80K in the NS2B cofactor region. nih.gov

Compound 2 (unnamed): A competitive inhibitor of Zika virus (ZIKV) NS2B-NS3 protease with an IC₅₀ value of 5.2 μM and an enzyme inhibition constant (Kᵢ) of 9.5 μM. nih.gov

Compound 7n: An inhibitor of DENV2 and West Nile Virus (WNV) proteases with IC₅₀ values of 3.75 ± 0.06 μM and 4.22 ± 0.07 μM, respectively. researchgate.net

While detailed mechanistic and biochemical data are available for these and other specific inhibitors, no such information could be retrieved for a compound named "NS2B-NS3pro-IN-1". It is possible that this is a placeholder name, an internal compound code not yet disclosed in public literature, or a misnomer. Without specific research data, it is not possible to provide an accurate scientific article on its mechanism of action or biochemical properties as requested.

Biochemical Characterization of Inhibitor Potency

Assessment of Inhibitor Selectivity Against Other Viral and Host Proteases

The evaluation of an inhibitor's selectivity is a critical step in the development of antiviral therapeutics. For an inhibitor of the viral NS2B-NS3 protease, such as the conceptual compound NS2B-NS3pro-IN-1, it is imperative to determine its specificity for the intended viral target over other proteases. This ensures that the inhibitor's therapeutic action is focused on disrupting viral replication while minimizing off-target effects that could lead to toxicity in the host. The assessment of selectivity involves testing the inhibitor against a panel of both related viral proteases and essential host proteases.

A highly selective inhibitor will exhibit potent inhibition of the target viral protease while showing significantly lower or no activity against other proteases. This selectivity is crucial as many viral proteases share structural similarities, particularly within the same virus family, and many host proteases perform vital physiological functions.

Research findings on various NS2B-NS3 protease inhibitors highlight the importance and the methods of assessing selectivity. For instance, studies on inhibitors targeting the Dengue virus (DENV) and Zika virus (ZIKV) NS2B-NS3 proteases often include evaluations against other flaviviral proteases and common host serine proteases.

An example of a selective inhibitor is BP2109, a small-molecule inhibitor of the DENV NS2B/NS3 protease. nih.govresearchgate.net This compound was found to inhibit all four serotypes of DENV but did not show inhibitory activity against the Japanese encephalitis virus (JEV) NS2B/NS3 protease, demonstrating its selectivity within the flavivirus family. nih.govresearchgate.net Another inhibitor, designated MH1, was identified as a non-active site inhibitor with high selectivity for the Zika virus NS2B-NS3 protease. nih.gov MH1 showed significantly weaker inhibition against the proteases of West Nile virus (WNV) and Dengue virus serotype 2 (DENV2). nih.gov

Furthermore, the evaluation of a series of compounds by Lee et al. identified a specific inhibitor (compound 4) of the ZIKV NS2B-NS3 protease that did not inhibit the host cysteine protease cruzain, indicating its selectivity for the viral target over at least one host protease. nih.gov The active site of the ZIKV NS2B-NS3 protease is known to be relatively shallow and shares similarities with human serine proteases, which makes the design of specific inhibitors a challenge. nih.gov

The selectivity of these inhibitors is often quantified by comparing their half-maximal inhibitory concentrations (IC50) or inhibition constants (Ki) against the target protease versus other proteases. A high ratio of IC50 or Ki for off-target proteases to the on-target protease indicates good selectivity.

The following interactive data table summarizes the selectivity profiles of some reported NS2B-NS3 protease inhibitors.

| Inhibitor | Target Protease | Off-Target Viral Protease | Selectivity | Off-Target Host Protease | Selectivity |

|---|---|---|---|---|---|

| BP2109 | DENV NS2B-NS3 | JEV NS2B-NS3 | Selective (No inhibition of JEV protease) nih.govresearchgate.net | Not specified | Not specified |

| MH1 | ZIKV NS2B-NS3 | WNV NS2B-NS3 | >18-fold selective for ZIKV nih.gov | Not specified | Not specified |

| DENV2 NS2B-NS3 | >18-fold selective for ZIKV nih.gov | ||||

| Compound 4 (Lee et al.) | ZIKV NS2B-NS3 | Not specified | Not specified | Cruzain | Selective (No inhibition of cruzain) nih.gov |

Computational and Biophysical Methodologies in Ns2b Ns3 Protease Inhibitor Research

Advanced Biophysical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy offers a powerful means to study protein structure and dynamics in solution, providing complementary information to crystallography. It allows for the investigation of conformational states, flexibility, and the precise mapping of ligand-binding sites.

NMR studies have consistently shown that flaviviral NS2B-NS3pro complexes exist predominantly in a closed conformation in solution, which is considered the enzymatically active state mdpi.comnih.govanu.edu.aunih.govresearchgate.net. This contrasts with some crystal structures that depict an open conformation, potentially due to crystal packing artifacts or the absence of stabilizing interactions mdpi.comnih.govanu.edu.auresearchgate.net. In the closed conformation, the C-terminal segment of the NS2B cofactor is positioned to interact with the active site of the NS3 protease domain, forming a complete substrate-binding pocket anu.edu.aunih.govplos.org. For instance, studies on West Nile virus (WNV) NS2B-NS3pro demonstrated that upon binding to small-molecule inhibitors, the protease adopts a closed conformation mdpi.com. Similarly, Dengue virus (DENV) NS2B-NS3pro has been shown to maintain this closed conformation in solution, even in the absence of inhibitors, and this state is considered the most relevant for structure-based drug design anu.edu.au.

A key feature of NS2B-NS3pro is the inherent flexibility of the NS2B cofactor, particularly its C-terminal region nih.govplos.orgbiorxiv.orgplos.orgplos.orgumass.edu. NMR relaxation studies and analysis of peak broadening in heteronuclear single quantum coherence (HSQC) spectra reveal that this region undergoes significant conformational exchange on the micro- to millisecond timescale nih.govplos.orgbiorxiv.orgplos.org. This dynamic behavior allows NS2B to transition between open and closed states, influencing protease activity nih.govbiorxiv.orgumass.edu. For example, studies on Dengue virus NS2B-NS3pro have indicated that the C-terminal residues of NS2B are highly disordered in the free state, lacking stable tertiary and secondary structures, and this disorder is partially retained even upon binding to inhibitors like bovine pancreatic trypsin inhibitor (BPTI) plos.org. The dynamic nature of NS2B is crucial for protease activation and substrate binding, and perturbing this equilibrium can impact catalytic activity biorxiv.orgplos.orgumass.edu.

Chemical Shift Perturbation (CSP) experiments using NMR are invaluable for identifying the specific residues on the protease that interact with an inhibitor. By observing changes in the NMR signals (chemical shifts) of protein resonances upon inhibitor addition, researchers can map the binding interface. For example, studies on WNV NS2B-NS3pro in the presence of an inhibitor revealed significant chemical shift perturbations, indicating direct interaction mdpi.comresearchgate.net. Specific residues such as Thr 57, Ile 62, Gln 86, Trp 89, Asp 129, Val 154, Tyr 161, and Ala 164 showed altered signals, while others like Phe 85 and Gly 153 disappeared, suggesting strong binding researchgate.net. In another instance, CSP studies identified Met 52* of NS2B as interacting with an inhibitor, pointing to a secondary binding site adjacent to the active site nih.gov. These CSP maps provide critical data for understanding the binding mode and for guiding the design of new inhibitors with improved affinity and specificity.

Table 1: Key Residues Affected by Inhibitor Binding via NMR Chemical Shift Perturbations

| Protease Complex | Residue(s) Affected | Observation | Reference |

| WNV NS2B-NS3pro | Thr 57, Ile 62, Gln 86, Trp 89, Asp 129, Val 154, Tyr 161, Ala 164 | Significant chemical shift perturbations observed upon inhibitor binding. | researchgate.net |

| WNV NS2B-NS3pro | Phe 85, Gly 153 | Signals disappeared upon inhibitor binding. | researchgate.net |

| WNV NS2B-NS3pro | Met 52* | Identified as interacting with an inhibitor, suggesting a secondary binding site. | nih.gov |

Discovery and Optimization Strategies for Ns2b Ns3 Protease Inhibitors

High-Throughput Screening (HTS) Approaches for Lead Identification

High-throughput screening (HTS) is a cornerstone in the initial phase of drug discovery, enabling the rapid evaluation of large chemical libraries to identify compounds with potential inhibitory activity against the NS2B-NS3 protease frontiersin.orgmdpi.comresearchgate.netmdpi.com. These screening campaigns often employ biochemical assays, such as those utilizing fluorogenic peptide substrates, to detect protease activity. For instance, a conformational switch assay based on split luciferase complementation has been developed to monitor NS2B conformational changes and identify allosteric inhibitors plos.org. HTS allows for the identification of initial "hits" that can then be further characterized and optimized. Studies have screened libraries of compounds, sometimes numbering in the hundreds of thousands, to find molecules that exhibit even modest inhibition, which serve as starting points for medicinal chemistry efforts frontiersin.orgmdpi.comresearchgate.net.

Rational Design Principles for Novel Inhibitor Scaffolds

Rational design leverages structural information of the NS2B-NS3 protease complex to create molecules that can effectively bind to and inhibit its enzymatic activity. This approach encompasses several distinct strategies:

Development of Peptidomimetic Inhibitors

Peptidomimetics are designed to mimic the natural peptide substrates of the NS2B-NS3 protease but with improved stability, bioavailability, and binding affinity mdpi.comresearchgate.netresearchgate.netfrontiersin.orgfrontiersin.org. These molecules often incorporate basic amino acid residues (like Lysine and Arginine) at key positions (P1, P2, P3) that interact with the protease's substrate-binding pockets researchgate.netresearchgate.netfrontiersin.org. Examples include tetrapeptides and hexapeptides with modifications to enhance their inhibitory properties researchgate.netresearchgate.netfrontiersin.org. Some peptidomimetics are designed to form covalent bonds with the catalytic serine residue (Ser135) of the protease, while others bind non-covalently researchgate.netfrontiersin.org. Research has explored variations in peptide sequences and the incorporation of different warheads to optimize potency and binding modes researchgate.netresearchgate.netfrontiersin.orgacs.org.

Exploration of Non-Peptidic Small Molecule Inhibitors

Non-peptidic small molecules offer advantages such as improved oral bioavailability and metabolic stability compared to peptides. Rational design in this area focuses on identifying small scaffolds that can fit into the active site or allosteric sites of the protease researchgate.netasm.orgnih.gov. Examples include quinoxaline-based compounds and diaryl (thio)ethers, which have shown promise as non-competitive inhibitors asm.orgnih.gov. Benzothiazole derivatives have also been identified as selective and non-competitive inhibitors of DENV NS2B/NS3 protease, binding to an allosteric site asm.org. The development of these molecules often relies on understanding the protease's structural features and employing computational methods like molecular docking and pharmacophore modeling anu.edu.aumdpi.comresearchgate.netasm.orgnih.govnih.gov.

Design of Allosteric Modulators

Allosteric inhibitors bind to sites distinct from the active site, inducing conformational changes that reduce or abolish enzyme activity plos.orgasm.orgplos.orgacs.orgacs.org. This strategy can offer advantages in terms of selectivity and overcoming resistance mechanisms. Compounds like curcumin (B1669340) have been shown to allosterically inhibit the dengue NS2B-NS3 protease by disrupting its active conformation acs.org. Other studies have identified proline-based compounds and quinoxaline (B1680401) derivatives as allosteric inhibitors targeting conserved allosteric sites shared among flaviviruses nih.govacs.org. The development of assays that can detect conformational changes, such as split luciferase complementation assays, is crucial for identifying and characterizing allosteric modulators plos.org.

Structure-Activity Relationship (SAR) Studies for Inhibitor Potency Enhancement

For example, modifications to peptide-based inhibitors have revealed the importance of specific amino acid residues at P1, P2, and P3 positions for binding affinity researchgate.netresearchgate.netacs.orgrcsb.orgresearchgate.nettandfonline.com. Studies on anthracene-based inhibitors identified hydroxyl groups on the anthracene (B1667546) rings as key for effective binding and inhibition nih.gov. Similarly, investigations into indole-containing compounds highlighted the significance of specific substitutions for potent inhibition of Zika virus protease nih.govresearchgate.net.

Table 1: Representative Structure-Activity Relationship (SAR) Findings for NS2B-NS3 Protease Inhibitors

| Compound Class/Example | Key Structural Modification | Impact on Potency (e.g., IC50/Ki) | Reference |

|---|---|---|---|

| Anthracene-based inhibitors | Presence of hydroxyl groups on anthracene rings | Increased inhibitory activity (low micromolar range) | nih.gov |

| Indole-based inhibitors | Specific substitutions at 2,6-positions | Potent inhibition with IC50 values as low as 320 nM | nih.govresearchgate.net |

| Peptide-β-lactam inhibitors | Tripeptides with (3S)-β-lactam moiety | IC50 values in the lower micromolar range; higher activity against DENV than WNV | acs.org |

| Thioguanine derivatives | Incorporation of amide groups, pentanamide (B147674) chains | Potent activity with IC50 values of 0.38 μM and 16 μM | plos.org |

| Macrocyclic inhibitors | Modifications at P2 or P3 positions (e.g., d-cyclohexylalanine) | Inhibition constants between 30-50 nM; some compounds showed antiviral potency comparable to ribavirin | rcsb.org |

Comparative Analysis of Inhibitor Efficacy Across Different Flavivirus Serotypes

Given the high sequence and structural homology among flaviviruses, inhibitors developed against one serotype often exhibit activity against others anu.edu.auru.nlmdpi.comnih.gov. Comparative analyses are crucial to assess the broad-spectrum potential of identified inhibitors. Studies have shown that inhibitors targeting the NS2B-NS3 protease of Zika virus (ZIKV) also inhibit the proteases of Dengue virus (DENV) and West Nile virus (WNV), albeit sometimes with reduced potency anu.edu.aumdpi.comnih.govtmc.edunih.govresearchgate.netresearchgate.net. For example, pyrazine-based allosteric inhibitors were found to be potent against ZIKV protease and also inhibited homologous proteases of DENV and WNV tmc.edu. Similarly, indole-containing inhibitors showed activity against ZIKV, DENV, and WNV proteases nih.govresearchgate.net.

The development of compounds that can effectively inhibit the NS2B-NS3 proteases of multiple flavivirus serotypes is a significant goal, as it could lead to pan-flaviviral antiviral therapies anu.edu.auru.nlnih.gov. While many inhibitors show cross-reactivity, the degree of efficacy can vary, necessitating detailed comparative studies to identify broad-spectrum candidates.

Resistance Mechanisms and Inhibitor Efficacy Considerations

Identification and Characterization of Protease Mutations Conferring Resistance to Inhibitors

Studies investigating inhibitors of the NS2B-NS3pro complex have identified specific mutations that confer resistance. For instance, research on the Dengue virus inhibitor BP2109 revealed that amino acid substitutions within the NS2B cofactor region are key determinants of resistance nih.govnih.govncl.edu.twresearchgate.net. Specifically, mutations R55K and E80K in NS2B were found to significantly reduce the susceptibility of the NS2B/NS3 protease to BP2109. The E80K mutation was identified as the primary driver of resistance, conferring a substantial fold-increase in resistance compared to the wild-type enzyme nih.govnih.govresearchgate.net.

Table 1: Identified Mutations Conferring Resistance to NS2B-NS3pro Inhibitors

| Inhibitor | Target Mutation | Location (Cofactor/Protease) | Fold Resistance (Approximate) | Reference |

| BP2109 | R55K | NS2B | Not significant | nih.govnih.govncl.edu.tw |

| BP2109 | E80K | NS2B | 61.3-fold | nih.govnih.govncl.edu.tw |

| BP2109 | R55K + E80K | NS2B | 73.8-fold | nih.govnih.govncl.edu.tw |

These findings highlight the importance of monitoring viral genetic sequences for the emergence of resistance-associated mutations during therapeutic use.

Molecular Basis of Reduced Inhibitor Efficacy Due to Resistance Mutations

The molecular basis for reduced inhibitor efficacy stems from how specific mutations alter the structure and function of the NS2B-NS3pro complex. The identified resistance mutations, such as R55K and E80K in the NS2B cofactor, are located in regions critical for the interaction between NS2B and the NS3 protease domain nih.govnih.govncl.edu.tw. These interactions are essential for stabilizing the active conformation of the protease and facilitating substrate binding nih.govasm.org.

Strategies to Overcome or Mitigate Resistance Development

Addressing the challenge of drug resistance requires a multifaceted approach, focusing on the design of more robust inhibitors and innovative therapeutic strategies.

Design of Inhibitors Targeting Conserved Allosteric Sites

A promising strategy to circumvent resistance mechanisms that target the active site is the development of allosteric inhibitors. Allosteric sites are distinct from the active site and their targeted modulation can induce conformational changes that indirectly inhibit enzyme activity nih.govnih.govacs.orgmdpi.comrsc.orgnih.govnih.govacs.org. These sites are often located in regions of the protein that are more conserved across different viral strains or related viruses, potentially leading to inhibitors with broader efficacy and a reduced propensity for resistance development mdpi.comrsc.orgnih.gov.

Research has identified potential allosteric sites on the NS2B-NS3pro complex. For instance, an allosterically sensitive site centered around Ala125, located between the 120s and 150s loops, has been characterized. Binding at this site can prevent the conformational rearrangement of the NS2B region, which is crucial for protease activation, effectively locking the enzyme in an inactive conformation nih.govresearchgate.netnih.govacs.orgcapes.gov.br. Other studies have identified additional allosteric pockets, such as AS1 and AS2, where compounds like myricetin (B1677590) can bind to either destabilize the active conformation or lock the inactive conformation, thereby inhibiting protease activity acs.orgbiorxiv.org. Targeting these allosteric sites offers an alternative route to inhibit viral replication, potentially bypassing resistance mechanisms that arise from mutations in the active site mdpi.comrsc.orgnih.gov.

Exploration of Dual-Targeting or Combination Inhibition Strategies

Another critical approach to combat drug resistance is the implementation of combination therapy. By simultaneously targeting multiple viral proteins or different sites on the same protein, the likelihood of a virus developing resistance to all therapeutic agents is significantly reduced nih.govnih.gov.

For the NS2B-NS3pro complex, this could involve combining active-site inhibitors with allosteric inhibitors. The hypothesis is that targeting both the primary catalytic site and a distinct allosteric site would impose a greater evolutionary burden on the virus, thereby delaying or preventing the emergence of resistance nih.govnih.gov. Furthermore, combination strategies could involve targeting other essential viral proteins or host factors involved in viral replication, creating a synergistic effect that enhances antiviral potency and broadens the resistance barrier. The success of combination therapies in managing other viral infections, such as HIV and Hepatitis C virus (HCV), provides a strong precedent for this approach in flavivirus infections nih.govnih.gov.

Advanced Research Directions and Future Perspectives for Ns2b Ns3 Protease Inhibitor Research

Exploring Novel Inhibitory Mechanisms Beyond Direct Proteolytic Blockade

The majority of current NS2B-NS3 protease inhibitors are designed to block the active site of the enzyme, preventing it from cleaving the viral polyprotein. However, researchers are now exploring alternative inhibitory strategies that could offer improved specificity and efficacy.

The interaction between the NS2B cofactor and the NS3 protease domain is essential for the enzyme's catalytic activity. The NS2B protein wraps around the NS3 protease, forming a part of the active site and stabilizing its conformation. Disrupting this interaction presents a promising allosteric inhibition strategy. Small molecules could be designed to bind to the interface between NS2B and NS3, preventing their proper association and thereby inactivating the enzyme. This approach could lead to highly specific inhibitors, as the NS2B-NS3 interface is a unique feature of the viral protease.

The NS3 protein has a dual function, acting as both a protease and a helicase, with the latter being involved in unwinding viral RNA during replication. While the protease and helicase domains are distinct, their activities are coordinated. Inhibitors that disrupt the interaction of the NS2B-NS3 complex with viral RNA or other components of the replication machinery could offer a novel mode of action. Such compounds might not directly inhibit proteolytic activity but would still effectively halt viral replication.

Development of Broad-Spectrum Flavivirus Protease Inhibitors

The structural conservation of the NS2B-NS3 protease active site across different flaviviruses makes it an attractive target for the development of broad-spectrum antiviral agents. A single drug that is effective against multiple flaviviruses, such as Dengue, Zika, West Nile, and Yellow Fever viruses, would be a major advancement in public health. Research in this area focuses on identifying conserved regions within the protease that can be targeted by a single inhibitor molecule. This involves extensive structural biology studies and comparative analysis of proteases from different flaviviruses to guide the design of pan-flavivirus inhibitors.

Integration of Multi-Omics Data for Comprehensive Inhibitor Evaluation

To gain a deeper understanding of the effects of NS2B-NS3 protease inhibitors, researchers are increasingly turning to multi-omics approaches. This involves the integrated analysis of data from genomics, proteomics, and metabolomics to assess the global impact of an inhibitor on the host cell and the virus. For instance, proteomics can reveal off-target effects of an inhibitor by identifying unintended interactions with host cell proteins. Metabolomics can shed light on how the inhibitor affects cellular metabolism and the metabolic pathways that are crucial for viral replication. This holistic approach provides a more comprehensive picture of an inhibitor's efficacy and potential toxicity.

Computational Refinements and Predictive Modeling for Enhanced Inhibitor Discovery

Computational methods play a pivotal role in modern drug discovery, and the development of NS2B-NS3 protease inhibitors is no exception. Advanced computational techniques are being used to refine the process of inhibitor discovery and design.

Table 1: Computational Approaches in NS2B-NS3 Inhibitor Discovery

| Computational Technique | Application in Inhibitor Discovery |

|---|---|

| Molecular Docking | Predicts the binding mode and affinity of small molecules to the protease active site or allosteric sites. |

| Molecular Dynamics (MD) Simulations | Simulates the dynamic behavior of the protease-inhibitor complex over time, providing insights into binding stability and conformational changes. |

| Quantitative Structure-Activity Relationship (QSAR) | Develops mathematical models that relate the chemical structure of compounds to their biological activity, enabling the prediction of the potency of new inhibitor candidates. |

| Pharmacophore Modeling | Identifies the essential three-dimensional arrangement of chemical features required for inhibitory activity, guiding the design of novel inhibitor scaffolds. |

| Machine Learning and Artificial Intelligence | Utilizes large datasets to build predictive models for inhibitor activity, toxicity, and pharmacokinetic properties, accelerating the identification of promising lead compounds. |

These computational refinements allow for the rapid screening of vast virtual libraries of compounds and the rational design of inhibitors with improved potency and selectivity, ultimately accelerating the development of new antiviral therapies.

Q & A

Q. What is the molecular mechanism of NS2B-NS3pro-IN-1 as a Zika virus protease inhibitor?

NS2B-NS3pro-IN-1 targets the NS2B-NS3 protease complex, which is critical for viral polyprotein processing. The compound binds to the active site, disrupting protease activity and preventing viral replication. Key evidence includes its EC50 of 50 μM in Zika virus (ZIKV) assays . To validate this, researchers should employ in vitro enzymatic assays (e.g., fluorescence resonance energy transfer [FRET]-based protease activity assays) combined with structural analyses (e.g., X-ray crystallography or molecular docking simulations) to confirm binding interactions .

Q. How does NS2B-NS3pro-IN-1 compare to other Zika virus protease inhibitors (e.g., NITD-688)?

Unlike NITD-688, which inhibits NS4B and targets dengue virus, NS2B-NS3pro-IN-1 is specific to ZIKV’s NS2B-NS3 protease. Comparative studies should use parallel in vitro assays under identical conditions (e.g., cell lines, viral strains) to assess potency (EC50/IC50) and selectivity indices. Cross-reactivity testing against related flaviviruses (e.g., dengue, West Nile virus) is essential to confirm specificity .

Q. What experimental models are suitable for evaluating NS2B-NS3pro-IN-1’s antiviral activity?

Standard models include:

- Cell-based assays : Vero or human neural progenitor cells infected with ZIKV, measuring viral load reduction via qRT-PCR or plaque assays.

- Enzymatic assays : Recombinant NS2B-NS3 protease activity monitored via FRET substrates.

- Animal models : Immunocompromised mice (e.g., AG129) to assess in vivo efficacy and toxicity .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported EC50 values for NS2B-NS3pro-IN-1 across studies?

Discrepancies may arise from assay conditions (e.g., protease construct design, substrate choice, or cell viability readouts). To standardize results:

- Use a unified recombinant protease construct (e.g., full-length vs. truncated NS2B-NS3).

- Validate assays with positive controls (e.g., aprotinin) and replicate experiments across independent labs.

- Report detailed methods, including buffer composition, incubation times, and statistical analysis protocols .

Q. What strategies optimize NS2B-NS3pro-IN-1’s bioavailability and pharmacokinetics for in vivo studies?

Advanced approaches include:

- Structural modification : Introduce functional groups to enhance solubility (e.g., PEGylation) or reduce metabolic clearance.

- Drug delivery systems : Encapsulate the compound in nanoparticles or liposomes to improve tissue penetration.

- Pharmacokinetic profiling : Conduct LC-MS/MS analyses to measure plasma half-life, tissue distribution, and metabolite identification in rodent models .

Q. How do mutations in the NS2B-NS3 protease affect NS2B-NS3pro-IN-1’s inhibitory efficacy?

Resistance profiling requires:

- Site-directed mutagenesis : Introduce clinically observed mutations (e.g., S135A or T118I) into the protease.

- Enzymatic assays : Compare inhibitor potency against wild-type vs. mutant proteases.

- Structural dynamics : Use molecular dynamics simulations to predict mutation-induced conformational changes impacting drug binding .

Q. What methodologies validate NS2B-NS3pro-IN-1’s selectivity against human host proteases?

To avoid off-target effects:

- Panel screening : Test the compound against human serine proteases (e.g., thrombin, trypsin) using activity-based probes.

- Proteome-wide profiling : Employ affinity pulldown assays coupled with mass spectrometry to identify non-target interactions.

- In silico docking : Predict cross-reactivity using homology models of human proteases .

Methodological Guidelines

- Data Reproducibility : Document buffer compositions, protease sources (e.g., recombinant vs. cell-derived), and assay temperatures to enable cross-study comparisons .

- Contradiction Analysis : Use systematic reviews (e.g., PRISMA guidelines) to aggregate data from multiple studies and identify confounding variables (e.g., viral strain differences) .

- Ethical Reporting : Disclose all negative results (e.g., lack of efficacy in in vivo models) to prevent publication bias .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.